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Compound of Interest

1-Chloro-6-methoxyisoquinolin-4-
oL

Cat. No.: B8808832

Compound Name:

Absence of Data for 1-Chloro-6-methoxyisoquinolin-4-ol

Extensive literature searches did not yield specific biological activity data for the compound 1-
Chloro-6-methoxyisoquinolin-4-ol. This suggests that the compound may be novel or its
biological properties have not been extensively studied or publicly disclosed. However, the
isoquinoline scaffold is a well-established pharmacophore present in numerous biologically
active molecules. This guide, therefore, focuses on the biological activities of structurally
related analogues of 1-Chloro-6-methoxyisoquinolin-4-ol to provide a comparative overview
for researchers, scientists, and drug development professionals. The analogues discussed
include those with substitutions at various positions of the isoquinoline ring, particularly chloro,
methoxy, and hydroxyl (or keto) functionalities.

Antitumor Activity of Isoquinoline Analogues

The isoquinoline core is a prominent feature in many natural and synthetic compounds
exhibiting potent antitumor activities.[1] These compounds often exert their effects through
various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key
enzymes involved in cancer progression.[1]

Substituted Isoquinolin-1-ones

A variety of substituted isoquinolin-1-ones have been synthesized and evaluated for their in
vitro anticancer activity against human tumor cell lines.[2][3] One study highlighted that a 3-
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biphenyl-N-methylisoquinolin-1-one derivative demonstrated the most potent anticancer activity
among the tested compounds.[3] Another study found that an O-(3-hydroxypropyl) substituted
isoquinolin-1-one exhibited significant antitumor activity, being 3-5 times more effective than the
reference compound.[2]
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Diverse substituted 3-arylisoquinolines have been synthesized and demonstrated a broad
spectrum of in vitro antitumor activity against several human tumor cell lines.[4] The structure-
activity relationship studies of these compounds provide valuable insights for the design of
novel anticancer agents based on the isoquinoline scaffold.

Enzyme Inhibitory Activity of Isoquinoline
Analogues

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes implicated
in disease pathogenesis.

Kinase Inhibition

The isoquinoline scaffold has been explored for the development of kinase inhibitors. For
instance, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was
evaluated for its inhibitory potency against kinases with a cysteine in the hinge region, showing
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significant activity against p70S6Kp (S6K2) with an ICso of 444 nM.[5] This suggests that
appropriately substituted isoquinolines can be developed as selective kinase inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

4,5-disubstituted isoquinolin-1-ones have been synthesized and evaluated as inhibitors of
PARP-2, an enzyme involved in DNA repair and a target for cancer therapy.[6]

Dipeptidyl Peptidase-1V (DPP-1V) Inhibition

Angular-substituted[7][8]thiazino[3,4-a]isoquinolines have been investigated as inhibitors of
DPP-1V, a target for type 2 diabetes. The most active compound in one study exhibited an ICso
of 0.35 uM.[9]

Monoamine Oxidase (MAO) and Cholinesterase (ChE)
Inhibition
Benzothiazole-isoquinoline derivatives have been synthesized and shown to possess inhibitory

activity against both MAO and butyrylcholinesterase (BuChE), suggesting their potential for the
treatment of neurodegenerative diseases.[10]
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Other Biological Activities
Anti-inflammatory Activity

Novel 1,3- and 1,4-disubstituted isoquinoline-based analogues of Lipoxin A4 have been
designed to enhance metabolic stability and have shown significant anti-inflammatory activity
by attenuating lipopolysaccharide (LPS)-induced NF-kB activation and pro-inflammatory
cytokine secretion.[7]

Antimycobacterial Activity

Tetrahydroisoquinoline-based compounds have been investigated as inhibitors of
Mycobacterium tuberculosis. Structure-activity relationship studies have provided insights into
the structural requirements for potent antimycobacterial activity.[11]

Dopamine Receptor Affinity
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Halogenated 1-benzyl-tetrahydroisoquinoline derivatives have been synthesized and shown to
have a high affinity for D1-like and/or D2z-like dopamine receptors, indicating their potential as
central nervous system agents.[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of
biological findings. Below are summaries of typical experimental protocols employed in the
evaluation of isoquinoline analogues.

In Vitro Antitumor Activity Assay

e Cell Lines: A panel of human tumor cell lines (e.g., various carcinomas and leukemias) are
used.

o Methodology: The cytotoxic activity is commonly determined using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB)
assay.

e Procedure:

[e]

Cells are seeded in 96-well plates and allowed to attach overnight.

o The cells are then treated with various concentrations of the test compounds for a
specified period (e.g., 48 or 72 hours).

o After incubation, the MTT or SRB reagent is added, and the absorbance is measured
using a microplate reader.

o The ICso value, the concentration of the compound that causes 50% inhibition of cell
growth, is calculated from the dose-response curves.

Kinase Inhibition Assay

o Enzyme: Purified recombinant kinase (e.g., p70S6K[(3).

o Methodology: The inhibitory activity is typically measured using a luminescence-based assay
(e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
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e Procedure:

(¢]

The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor
in a suitable buffer.

o The reaction is allowed to proceed for a specific time at a controlled temperature.

o The amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the
substrate is quantified.

o ICso values are determined by plotting the percentage of inhibition against the inhibitor
concentration.

Apoptosis and Cell Cycle Analysis

e Methodology: Flow cytometry is a common technique used for these analyses.

o Apoptosis Detection: Cells are treated with the test compound, harvested, and then stained
with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer
leaflet of the cell membrane of apoptotic cells, while Pl stains the DNA of late apoptotic or
necrotic cells.

o Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-
intercalating dye like P1. The DNA content of the cells is then analyzed by flow cytometry to
determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizations
Signaling Pathway for Apoptosis Induction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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